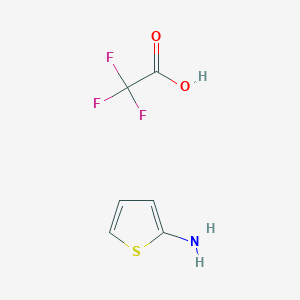
Thiophen-2-amine 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophen-2-amine 2,2,2-trifluoroacetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, specifically, is used in various research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Thiophen-2-amine 2,2,2-trifluoroacetate, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Thiophen-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include phosphorus pentasulfide for sulfurization, Lawesson’s reagent for sulfur-transferring, and various catalysts for facilitating the reactions . The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction’s outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Gewald reaction produces aminothiophene derivatives, while other reactions may yield different substituted thiophene compounds .
Applications De Recherche Scientifique
Thiophen-2-amine 2,2,2-trifluoroacetate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In the industry, thiophene derivatives are used in the production of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mécanisme D'action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, some thiophene derivatives act as voltage-gated sodium channel blockers, which are used in dental anesthetics . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Thiophen-2-amine 2,2,2-trifluoroacetate can be compared with other thiophene derivatives, such as suprofen and articaine . While all these compounds share the thiophene ring structure, their unique substituents and functional groups give them distinct properties and applications. For example, suprofen is used as a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo diverse reactions make it valuable in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing ones.
Propriétés
Formule moléculaire |
C6H6F3NO2S |
|---|---|
Poids moléculaire |
213.18 g/mol |
Nom IUPAC |
thiophen-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H5NS.C2HF3O2/c5-4-2-1-3-6-4;3-2(4,5)1(6)7/h1-3H,5H2;(H,6,7) |
Clé InChI |
TXFZSHRIPYEMJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


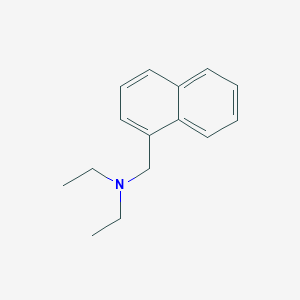
![6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11892435.png)
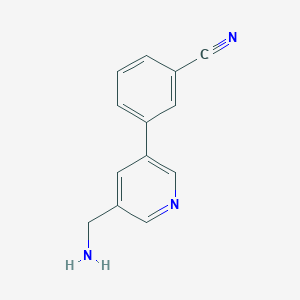

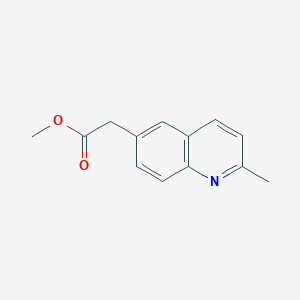
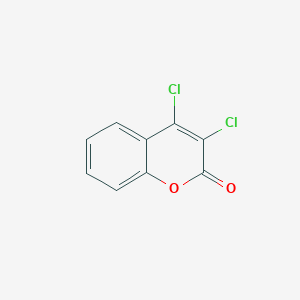

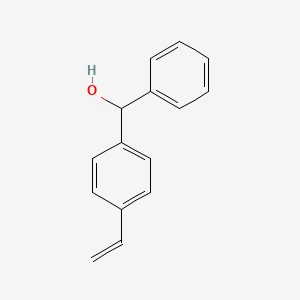
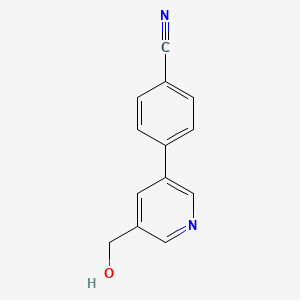

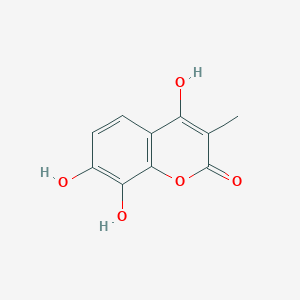
![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
